5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H18BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine typically involves the bromination of a pyrimidine derivative followed by the introduction of the dimethylamino and methylphenyl groups. One common method involves the reaction of 5-bromo-2-chloropyrimidine with 2-(dimethylamino)-2-(4-methylphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions typically result in the formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure suggests it could act as an inhibitor or activator of specific proteins.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(dimethylamino)pyrimidine: A simpler derivative with similar reactivity but lacking the methylphenyl group.
5-bromo-N-methyl-pyrimidin-2-amine: Another related compound with a different substitution pattern on the pyrimidine ring.
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: A compound with a different alkyl group attached to the nitrogen atom.
Uniqueness
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is unique due to the presence of both the dimethylamino and methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(5-bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4/c1-11-4-6-12(7-5-11)14(20(2)3)10-19-15-17-8-13(16)9-18-15/h4-9,14H,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDEZNCHVBNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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